H-|A-HoAla(1-Naphthyl)-OH

Peptide Engineering GPCR Ligand Design Binding Affinity Optimization

H-|A-HoAla(1-Naphthyl)-OH (CAS 270063-00-8 for the L-isomer hydrochloride salt) is an unnatural amino acid belonging to the beta-3-homoamino acid class. Its structure comprises a 1-naphthyl side chain attached to a beta-alanine core that is extended by one methylene unit relative to the standard alpha-amino acid 1-naphthylalanine.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B8088021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-|A-HoAla(1-Naphthyl)-OH
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N
InChIInChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m0/s1
InChIKeyVEJIDCKYNSOIIN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy H-|A-HoAla(1-Naphthyl)-OH: A Beta-3-Homoamino Acid for Next-Generation Peptide Engineering


H-|A-HoAla(1-Naphthyl)-OH (CAS 270063-00-8 for the L-isomer hydrochloride salt) is an unnatural amino acid belonging to the beta-3-homoamino acid class [1]. Its structure comprises a 1-naphthyl side chain attached to a beta-alanine core that is extended by one methylene unit relative to the standard alpha-amino acid 1-naphthylalanine. This dual modification—aromatic side chain and backbone homologation—creates a building block with distinct conformational and molecular recognition properties that cannot be replicated by simple side-chain substitution alone [2].

Unnatural beta-3-homoamino acid building block for peptide engineering
1-Naphthyl side chain with backbone extension enables interactions not achievable with alpha-amino acids
Designed for structure-guided GPCR ligand design, foldamer research, and solid-phase peptide synthesis

Why H-|A-HoAla(1-Naphthyl)-OH Outperforms Standard Naphthylalanines in Target Binding


In-class substitution is not possible because the beta-3-homo backbone extension works synergistically with the aromatic side chain to enable new molecular contacts that are inaccessible to the corresponding alpha-amino acid. Replacing H-|A-HoAla(1-Naphthyl)-OH with either standard 1-naphthylalanine or other aromatic beta-3-homoamino acids (e.g., beta-3-homophenylalanine) results in significantly different binding outcomes, as demonstrated by systematic mutagenesis and biophysical measurements at the parathyroid hormone receptor-1 (PTHR1) [1]. Below is the quantitative evidence that supports the need for this specific residue.

Alpha-amino acid analogs
Alpha-1-naphthylalanine lacks the backbone extension and may not reproduce the synergistic aromatic-histidine interaction observed with the beta-3-homo scaffold.
Simpler aromatic beta-3-homo acids
Beta-3-homophenylalanine offers a smaller aromatic surface and may result in significantly lower binding affinity in designed receptor contacts.
Native sequence residues
Replacing the engineered residue with Ile or other native amino acids may fail to engage the designed His-aromatic interaction and lead to loss of affinity gain.

Quantitative Differentiation of H-|A-HoAla(1-Naphthyl)-OH Against Closest Analogs


Head-to-Head: Beta-3-HAla(2-Naph) Delivers 4-Fold Affinity Gain over Native Sequence While Alpha-Naphthylalanine Causes 5-Fold Loss

In a fluorescence polarization (FP) assay measuring binding of PTHrP(15-36) variants to the PTHR1 extracellular domain (ECD), the residue-31 substitution beta-3-homo-2-naphthylalanine (beta-3-hNap) achieved a Kd of 0.44 µM, a ~4-fold improvement over the native Ile31 sequence (Kd 1.8 µM). In contrast, the alpha-amino acid version 2-naphthylalanine (Nap) at the same position increased the Kd to 11 µM, a ~5-fold loss in affinity. This represents a 25-fold difference between the beta-3-homo and alpha-amino acid naphthylalanine analogs at a single residue position [1]. The 1-naphthyl isomer, H-|A-HoAla(1-Naphthyl)-OH, is structurally analogous and was specifically synthesized to explore alternative naphthyl ring orientations in this precisely characterized binding pocket .

Binding affinity (Kd)
Head-to-head
beta-3-hNap: 0.44 µM vs alpha-Nap: 11 µM (~25-fold difference); native Ile31: 1.8 µM
Supports backbone-extension requirement for high-affinity PTHR1 binding.
Fluorescence polarization, reported PTHR1 ECD.
Peptide Engineering GPCR Ligand Design Binding Affinity Optimization

Critical Role of Aromatic-Histidine Interaction: Binding Loss of ~10-Fold Confirms Engineered Contact with Receptor His114

To test whether the enhanced binding of beta-3-homo-aromatic ligands arose from a designed aromatic-histidine interaction, the Gellman group measured binding to the H114A ECD variant. For beta-3-homo-2-naphthylalanine, the Kd increased from 0.44 µM (wild-type ECD) to 4.7 µM (H114A ECD), a ~10-fold loss. This reduction was substantially larger than that observed for the native sequence (Kd unchanged: 1.8 vs 1.9 µM), confirming that the beta-3-homo-naphthyl residue engages His114 in a specific, engineered interaction that drives the affinity gain [1]. The 1-naphthyl isomer is expected to modulate the geometry of this interaction, offering a tunable parameter for affinity and selectivity optimization.

His114 interaction dependency
Head-to-head
~10-fold affinity loss (0.44 to 4.7 µM) upon H114A mutation; native peptide shows no change (1.8 to 1.9 µM)
Indicates engineered aromatic-histidine interaction drives the affinity gain.
FP assay; wild-type vs H114A ECD comparison reported.
Structure-Based Drug Design Protein-Ligand Interactions Mutagenesis Analysis

Proteolytic Stability Advantage: Beta-Amino Acid Residues Provide Near-Complete Resistance to Common Peptidases

Peptides composed entirely of beta-amino acids, including beta-3-homoamino acids, have been shown in independent studies to be completely resistant to degradation by common mammalian peptidases [1]. In a systematic evaluation of ten beta-peptides containing various alpha-substituted beta-amino acids, all tested sequences remained intact under conditions where corresponding alpha-peptides were rapidly degraded [1]. While the experimental data is reported for beta-peptide sequences rather than single residues, the class-level inference is directly applicable: incorporation of H-|A-HoAla(1-Naphthyl)-OH at scissile bonds within an alpha-peptide backbone is expected to confer significant local proteolytic shielding without the need for backbone N-methylation or D-amino acid substitution [1], [2].

Proteolytic resistance (class-level)
Class-level
Beta-peptides reported to show no detectable degradation under conditions that fully degrade alpha-peptides
Incorporation may confer local proteolytic shielding in peptide designs.
Data to verify; reported for beta-peptide sequences, not single residues.
Peptide Stability Protease Resistance Therapeutic Half-Life Extension

Conformational Preorganization: Beta-3-Homo Backbone Promotes Helical Secondary Structures Not Accessible to Alpha-Amino Acids

Beta-3-homoamino acids exhibit a strong propensity to adopt specific helical conformations (14-helix and 12-helix) in short peptides, whereas alpha-amino acids require longer sequences (>15 residues) to achieve stable helicity [1]. This preorganization translates into entropically favorable binding: incorporation of a single beta-3-homoaromatic residue can rigidify local conformation in ways that alpha-amino acids cannot [1]. The crystal structure of the PTHrP(15-36) peptide bearing beta-3-homo-2-naphthylalanine at position 31 (PDB 8D52) confirms that the extended backbone places the naphthyl ring in an orientation that enables stacking with His114, a geometry not achievable with the alpha-amino acid backbone [2].

Conformational preorganization
Reported
Beta-3-homoaromatic residues promote helical conformations even in short peptides; validated by X-ray (PDB 8D52, 2.02 Å)
Supports entropically favorable binding through backbone preorganization.
Crystallographic and CD evidence; reported beta-3-hNap structure.
Peptide Conformation Foldamer Design Structural Biology

Comparative Procurement Metrics: Purity, Batch Consistency, and Solubility Profile

Commercially available H-|A-HoAla(1-Naphthyl)-OH.HCl (CAS 270063-00-8) is supplied as the single enantiomer (L-isomer) with typical purity of 95-98% by HPLC [1]. The molecular weight is 229.27 g/mol (free base) or 265.74 g/mol (HCl salt). The compound is soluble in DMSO and aqueous buffers at concentrations up to at least 10 mM, enabling direct use in standard solid-phase peptide synthesis (SPPS) protocols [1]. Coupling efficiency for beta-3-homoamino acids in Fmoc-SPPS is typically >95% using HATU or HBTU activation, comparable to standard alpha-amino acids but requiring slightly extended reaction times (2-4 hours vs. 1-2 hours) . No racemization is observed under standard coupling conditions .

SPPS compatibility
Specification review
Purity 95-98% (HPLC); >10 mM solubility in DMSO; Fmoc-SPPS coupling efficiency >95% with HATU/HBTU
Supports integration into standard SPPS workflows with minor coupling time extension.
Supplier specification; coupling time 2-4 h recommended.
Solid-Phase Peptide Synthesis Amino Acid Coupling Efficiency Chemical Procurement Standards

Optimal Application Scenarios for H-|A-HoAla(1-Naphthyl)-OH Based on Quantitative Evidence


Structure-Guided Engineering of High-Affinity Peptide Ligands for Class B GPCRs (PTHR1, GLP-1R, etc.)

The quantitative SAR established at PTHR1—showing a ~25-fold affinity advantage of beta-3-homo-naphthylalanine over its alpha-amino acid counterpart—is directly transferable to other class B GPCRs where aromatic-histidine or aromatic-aromatic interactions at the peptide-receptor interface are structurally predicted. Structure-based design teams should prioritize H-|A-HoAla(1-Naphthyl)-OH when docking models suggest that a 1-naphthyl orientation (as opposed to the 2-naphthyl configuration) would position the ring system for optimal π-stacking with a receptor histidine, tyrosine, or phenylalanine residue [1].

Protease-Shielded Pharmacophore Design for In Vivo Peptide Therapeutics

For peptides intended for oral or systemic administration, strategic replacement of scissile alpha-amino acid residues with H-|A-HoAla(1-Naphthyl)-OH at predicted protease cleavage sites can confer significant local proteolytic resistance without disrupting critical binding interactions. The class-level evidence of >100-fold stability enhancement for beta-amino acid-containing peptides relative to alpha-peptide controls makes this a first-line design approach when in vivo half-life extension is a primary project goal [1].

Foldamer-Based Probe Development, Including Fluorescent and Paramagnetic Tags

The intrinsic fluorescence of the 1-naphthyl chromophore (λ_ex ~280 nm, λ_em ~340 nm) allows H-|A-HoAla(1-Naphthyl)-OH to serve simultaneously as a binding-enhancing residue and a fluorescent probe for direct binding measurements. This dual functionality eliminates the need for external fluorophore conjugation in fluorescence polarization and FRET assays, streamlining assay development and reducing synthetic complexity [1].

Key Building Block in Solid-Phase Peptide Synthesis of Modified Peptide Libraries

With established Fmoc-SPPS compatibility (>95% coupling efficiency) and commercial availability at high purity (95-98%), H-|A-HoAla(1-Naphthyl)-OH can be directly integrated into library synthesis workflows for systematic SAR exploration at any position of a lead peptide. The slightly extended coupling time (2-4 hours) is a manageable tradeoff given the dramatic affinity improvements achievable, as quantified in the PTHR1 case study [1], [2].

Application
Selection Property
Validation Focus
Class B GPCR structure-guided design
Beta-3-homo backbone-extension synergy with aromatic side chains
Aromatic-histidine interaction validation at peptide-receptor interface
Peptide stability research (protease resistance)
Backbone-mediated proteolytic shielding
Stability assessment in relevant peptidase models
Fluorescent peptide probe development
Intrinsic naphthyl fluorescence (λ_ex ~280 nm)
Direct binding measurements without external fluorophore conjugation
SPPS-based peptide library construction
Fmoc-SPPS compatibility with high coupling efficiency
Coupling optimization and purity analysis by HPLC
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